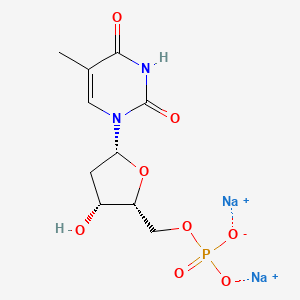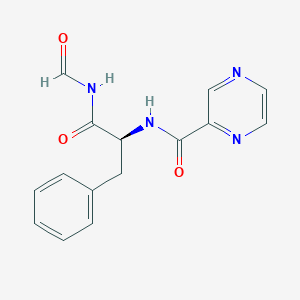
(S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide involves the reaction of pyrazine-2-carboxylic acid with (S)-2-amino-3-phenylpropanoic acid under specific conditions . The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
(S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Bortezomib impurities.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Industry: Used in the quality control and assurance processes in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of (S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is not well-documented. as an impurity of Bortezomib, it may interact with the proteasome pathway, similar to Bortezomib. Bortezomib inhibits the 26S proteasome, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Bortezomib: A proteasome inhibitor used in cancer treatment.
Carfilzomib: Another proteasome inhibitor with a similar mechanism of action.
Ixazomib: An oral proteasome inhibitor used in multiple myeloma treatment.
Uniqueness
(S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is unique as it serves as an impurity marker for Bortezomib, aiding in the quality control of pharmaceutical formulations. Its presence and quantification are crucial for ensuring the safety and efficacy of Bortezomib-containing medications.
Propiedades
Fórmula molecular |
C15H14N4O3 |
|---|---|
Peso molecular |
298.30 g/mol |
Nombre IUPAC |
N-[(2S)-1-formamido-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H14N4O3/c20-10-18-14(21)12(8-11-4-2-1-3-5-11)19-15(22)13-9-16-6-7-17-13/h1-7,9-10,12H,8H2,(H,19,22)(H,18,20,21)/t12-/m0/s1 |
Clave InChI |
BCJAPCRRTHYNJU-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)NC=O)NC(=O)C2=NC=CN=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC=O)NC(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
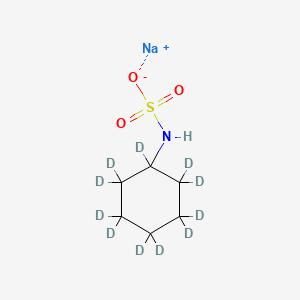
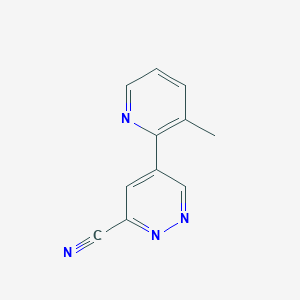
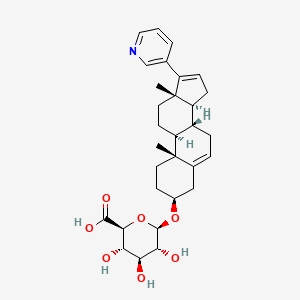
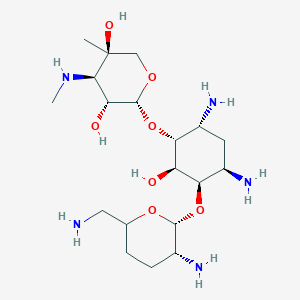
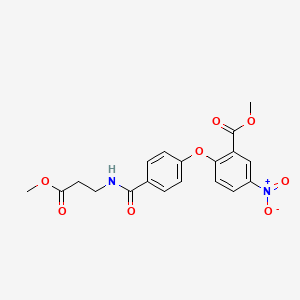
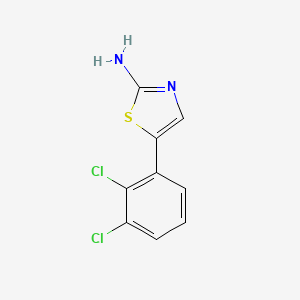

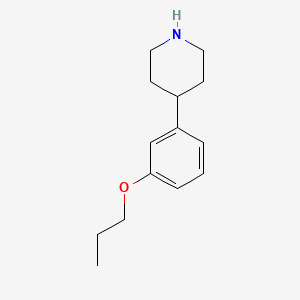
![3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)
